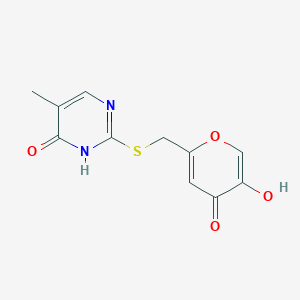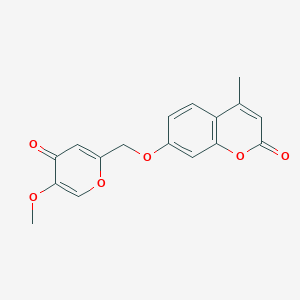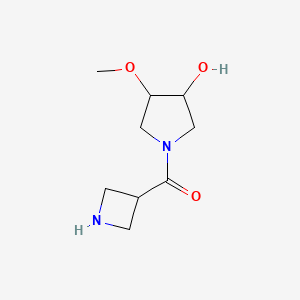
氮杂环丁-3-基(3-羟基-4-甲氧基吡咯烷-1-基)甲苯酮
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After completion of the reaction, the mixture was diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .科学研究应用
Medicinal Chemistry: Amino Acid Surrogates
Azetidine derivatives, including Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, are recognized for their role as amino acid surrogates. They are used in the design of peptidomimetics, which are molecules that mimic the structure of peptides and can modulate protein-protein interactions. This application is crucial in the development of new therapeutic agents that can interfere with disease-related biological pathways .
Catalytic Processes: Synthetic Transformations
In synthetic chemistry, azetidines serve as versatile intermediates in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. These reactions are fundamental in constructing complex molecules, including pharmaceuticals and agrochemicals. The reactivity of azetidines can lead to the formation of new bonds, enabling the synthesis of a wide array of structurally diverse compounds .
Heterocyclic Synthons: Ring-Opening Reactions
Due to their strained four-membered ring structure, azetidines like Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone are excellent candidates for ring-opening reactions. These reactions are pivotal for generating larger, more complex heterocycles that are often found in bioactive molecules. The ring strain in azetidines provides the necessary energy to facilitate these transformations .
Nucleic Acid Chemistry: Functionalized Azetidines
Functionalized azetidines are employed in nucleic acid chemistry to create analogs of natural nucleosides. These analogs can be incorporated into DNA or RNA strands, allowing researchers to study the effects of these modifications on the structure and function of genetic material. This has implications for understanding genetic diseases and developing gene therapies .
Biological Activity: Pharmacophore Subunit
The azetidine ring is a common pharmacophore subunit in many biologically active compounds. It is used to enhance the binding affinity and specificity of molecules to their biological targets. This characteristic makes Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone a valuable scaffold in drug discovery, particularly in the search for novel treatments for various diseases .
Organic Synthesis: Diversification of Heterocyclic Compounds
Azetidines are instrumental in the diversification of heterocyclic compounds. They can undergo various chemical reactions to introduce different functional groups, leading to a plethora of new molecules with potential therapeutic properties. This diversification is essential for expanding the chemical space explored in drug discovery programs .
Peptidomimetic Chemistry: Mimicking Protein Structures
In peptidomimetic chemistry, azetidines are used to mimic the three-dimensional structure of proteins. This application is significant in the development of enzyme inhibitors and receptor agonists/antagonists. By mimicking the key features of proteins, researchers can design molecules that can selectively interact with biological targets .
Strained Molecules: Ring Expansion Reactions
The inherent ring strain in azetidines makes them suitable for ring expansion reactions, which are useful for creating new cyclic structures with different ring sizes. These new rings can impart unique physical and chemical properties to the molecules, making them interesting candidates for further pharmacological evaluation .
作用机制
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive compounds .
Pharmacokinetics
The pharmacokinetic properties of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is currently unknown . Environmental factors can include pH, temperature, and the presence of other compounds, which can all potentially affect the compound’s action.
属性
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISLCNQKAVHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)
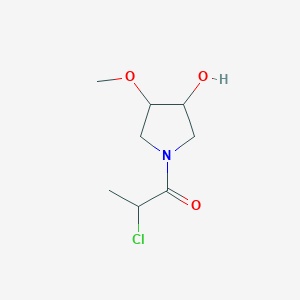

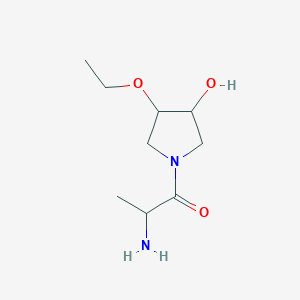
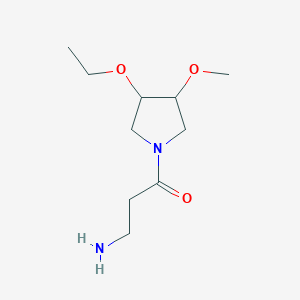
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)
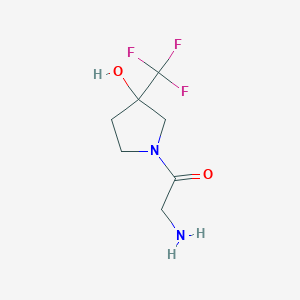


![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)


